molecular formula C11H11NO B1415078 1-(7-Methyl-1h-indol-3-yl)ethanone CAS No. 278180-95-3

1-(7-Methyl-1h-indol-3-yl)ethanone

Cat. No.: B1415078
CAS No.: 278180-95-3
M. Wt: 173.21 g/mol
InChI Key: LJRVPYJAWOKMGL-UHFFFAOYSA-N
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Description

1-(7-Methyl-1H-indol-3-yl)ethanone (CAS: 278180-95-3) is an indole-derived aromatic ketone with the molecular formula C₁₁H₁₁NO. Structurally, it consists of an indole ring substituted with a methyl group at the 7-position and an acetyl group at the 3-position (Figure 1). The compound is characterized by its planar aromatic system and polar carbonyl group, which influence its reactivity and intermolecular interactions . Key identifiers include:

  • SMILES: CC(=O)c1c[nH]c2c(C)cccc12
  • InChI: InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3

This compound is primarily synthesized via Friedel-Crafts acylation or alkylation of substituted indoles, as demonstrated in protocols for analogous indolyl-3-ethanones (e.g., methylation of 3-acetylindole using potassium t-butoxide and methyl iodide) .

Properties

IUPAC Name

1-(7-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(8(2)13)6-12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRVPYJAWOKMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652079
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278180-95-3
Record name 1-(7-Methyl-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-1H-indol-3-yl)ethanone typically involves the reaction of 7-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the third position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the use of microwave-assisted synthesis or green chemistry approaches may be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
1-(7-Methyl-1H-indol-3-yl)ethanone is being investigated for its potential therapeutic effects. Its structural similarity to known indole-based drugs suggests it may exhibit various pharmacological activities, including:

  • Anticancer Activity: Preliminary studies indicate that indole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects: Research shows that compounds with indole structures may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Study:
A study published in a peer-reviewed journal examined the anticancer properties of indole derivatives. The researchers synthesized several analogs, including this compound, and tested their efficacy against different cancer cell lines. Results showed significant cytotoxic effects, particularly in breast and colon cancer cells, indicating its potential as a lead compound for further drug development .

Materials Science

Synthesis of Novel Materials:
The unique properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. Its ability to form stable complexes with metals can be utilized in:

  • Organic Light Emitting Diodes (OLEDs): The compound's electronic properties can enhance the efficiency of OLEDs by improving charge transport and light emission.
  • Conductive Polymers: Incorporating this compound into polymer matrices may lead to materials with enhanced conductivity and stability.

Data Table: Synthesis and Properties of Indole-Based Materials

Material TypePropertyApplication
OLEDHigh luminescenceDisplay technology
Conductive PolymerEnhanced electrical conductivityFlexible electronics
Photovoltaic CellsImproved light absorptionSolar energy conversion

Biological Research

Biochemical Probes:
this compound serves as a valuable tool in biochemical research due to its ability to interact with various biological targets:

  • Enzyme Inhibition Studies: The compound has been used to study enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways.
  • Receptor Binding Assays: Investigations into how this compound interacts with specific receptors can reveal its potential as a therapeutic agent.

Case Study:
In a recent biochemical assay, this compound was tested for its binding affinity to serotonin receptors. The results indicated moderate binding activity, suggesting that further exploration could lead to the development of novel antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of 1-(7-Methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to altered cellular processes. In the context of its anticancer activity, the compound can induce apoptosis (programmed cell death) by disrupting the function of tubulin, a protein essential for cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Indolyl-3-ethanone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
1-(1-Methyl-1H-indol-3-yl)ethanone 1-methyl, 3-acetyl C₁₁H₁₁NO Mp: 108–109°C; synthesized in 80% yield via N-methylation of 3-acetylindole .
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone 1-(p-toluenesulfonyl), 3-acetyl C₁₇H₁₅NO₃S Mp: 148–149°C; IR peaks at 1662 cm⁻¹ (C=O), 1382 cm⁻¹ (SO₂); 90% synthesis yield .
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-nitro, 4-nitrophenylthio C₁₆H₁₁N₃O₄S Antimalarial activity: pIC₅₀ = 8.2129 (vs. chloroquine pIC₅₀ = 7.5528) .
JWH-250 1-pentyl, 2-(2-methoxyphenyl) C₂₁H₂₃NO₂ Synthetic cannabinoid receptor agonist; no therapeutic use; high abuse potential .
1-(7-Nitro-1H-indol-3-yl)ethanone 7-nitro, 3-acetyl C₁₀H₈N₂O₃ Pharmaceutical intermediate; used in antimalarial drug design .

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance stability and receptor binding. For example, sulfonyl-substituted derivatives (e.g., compound 8c) exhibit higher melting points due to increased polarity . Thioether-linked derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) show superior antimalarial activity (IC₅₀ = 90 nM) compared to acetylated analogs, attributed to improved membrane permeability .

Synthetic Accessibility :

  • Methylation at the indole nitrogen (e.g., 1-methyl derivatives) is achieved efficiently using methyl iodide (>80% yield) .
  • Sulfonylation requires harsher conditions (e.g., p-toluenesulfonyl chloride with NaH) but yields stable crystalline products .

Toxicity and Safety: Sulfonyl- and nitro-substituted derivatives (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone) may pose respiratory and dermal hazards (H302, H315, H319, H335 classifications) .

Data Table: Antimalarial Activity of Selected Indolyl-3-ethanones

Compound pIC₅₀/IC₅₀ Target Pathogen Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone pIC₅₀ = 8.2129 Plasmodium falciparum
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone IC₅₀ = 90 nM Plasmodium falciparum
Chloroquine (control) pIC₅₀ = 7.5528 Plasmodium falciparum

Biological Activity

1-(7-Methyl-1h-indol-3-yl)ethanone, also known as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This compound is structurally related to various natural products and synthetic molecules that exhibit significant pharmacological properties. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H11NO\text{C}_{11}\text{H}_{11}\text{N}\text{O}

This compound features an indole moiety, which is known for its role in numerous biological processes. The methyl group at the 7-position enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal potential of indole derivatives, including this compound. Research has shown that related compounds can inhibit the growth of various fungal strains, including Candida spp. and Aspergillus niger.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
3aC. parapsilosis0.125 mg/mL
3bC. albicans0.250 mg/mL
3cA. niger0.500 mg/mL

The mechanism of action appears to involve the inhibition of tyrosinase, an enzyme crucial for fungal melanin synthesis, thereby affecting the pathogenicity of these fungi .

Antimicrobial Activity

In addition to antifungal properties, indole derivatives have demonstrated broad-spectrum antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, showing notable efficacy:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli5 - 10
Bacillus subtilis5 - 10

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Antiviral Activity

There is emerging evidence that indole derivatives may possess antiviral properties, particularly against flaviviruses such as Dengue virus and Yellow Fever virus. These compounds have been shown to inhibit viral replication effectively, making them candidates for further investigation in antiviral drug development .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Receptor Binding : Its structural similarity to natural substrates allows it to bind effectively to receptors, modulating various biological responses.

Case Studies

In a study published in MDPI, a series of indole derivatives were synthesized and tested for their antifungal properties against clinical isolates of Candida spp. and Aspergillus niger. The results indicated that certain derivatives exhibited significant inhibitory effects on fungal growth, reinforcing the potential therapeutic applications of indole-based compounds .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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